molecular formula C12H13N5 B15488682 4-((4-Aminophenyl)azo)1,3-benzenediamine CAS No. 6364-34-7

4-((4-Aminophenyl)azo)1,3-benzenediamine

Cat. No.: B15488682
CAS No.: 6364-34-7
M. Wt: 227.27 g/mol
InChI Key: CLJINDGUQZQLEL-UHFFFAOYSA-N
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Description

4-((4-Aminophenyl)azo)1,3-Benzenediamine (CAS 6364-34-7) is an organic azo compound with the molecular formula C12H13N5 and a molecular weight of 227.27 g/mol . This compound, characterized by the presence of multiple amine functional groups linked by an azo bridge, is a subject of interest in the field of specialty chemicals, particularly in the research and development of azo dyes . Azo dyes are a major class of synthetic colorants, and studies on their synthesis and spectral properties are a significant area of research in industrial chemistry . The compound serves as a valuable building block in synthetic organic chemistry. Its structure, featuring both diazenyl and diamine groups, makes it a potential ligand for coordinating with metal ions to form metal-organic complexes . These complexes are investigated for their diverse properties and potential applications in various fields of materials science. Key physical properties of this compound include a calculated density of approximately 1.34 g/cm³ and a high boiling point of around 500.1°C at 760 mmHg . The computed flash point is 256.3°C, and its refractive index is 1.692 . The SMILES string for this compound is C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)N)N, and its InChIKey is CLJINDGUQZQZQLEL-UHFFFAOYSA-N . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not designed, evaluated, or approved for any personal, medicinal, or commercial uses.

Properties

CAS No.

6364-34-7

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

4-[(4-aminophenyl)diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C12H13N5/c13-8-1-4-10(5-2-8)16-17-12-6-3-9(14)7-11(12)15/h1-7H,13-15H2

InChI Key

CLJINDGUQZQLEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below highlights key structural analogs and their substituents:

Compound Name CAS Number Substituent on Azo Group Additional Groups Key Applications
4-((4-Aminophenyl)azo)-1,3-benzenediamine Not explicitly listed in evidence 4-Aminophenyl None Research use (limited industrial data)
Solvent Orange 3 495-54-5 Phenyl None Solvent dyes, textiles
Basic Orange 2 532-82-1 Phenyl Monohydrochloride salt Hair dyes (restricted), cosmetics
Ethoxazene 94-10-0 4-Ethoxyphenyl None Historical use in pharmaceuticals

Key Observations :

  • In contrast, hydrophobic substituents (e.g., phenyl in Solvent Orange 3) enhance compatibility with organic solvents .
  • Salt Forms : Basic Orange 2’s hydrochloride salt improves stability but raises concerns about skin irritation and occupational hazards .

Toxicity and Regulatory Status

Below is a comparative toxicity assessment:

Compound Toxicity Concerns Regulatory Restrictions
Target Compound Limited data; structural similarity suggests potential mutagenicity risks Not explicitly listed in restricted substance lists
Solvent Orange 3 Classified as a hazardous aromatic amine; restricted in textiles and cosmetics Banned in EU under REACH Annex XVII
Basic Orange 2 High irritation (skin/eyes), occupational hazards; banned in EU cosmetics Prohibited in hair dyes (EU, Canada)
Ethoxazene Historical use discontinued due to toxicity concerns No current industrial applications

Notes:

  • The target compound’s 4-aminophenyl group may increase bioactivity, necessitating further toxicological studies.
  • Regulatory agencies prioritize analogs with phenyl substituents due to known risks of aromatic amine release .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-Aminophenyl)azo)1,3-benzenediamine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via diazo coupling reactions between 4-nitroaniline derivatives and 1,3-benzenediamine. Key steps include diazotization (using NaNO₂/HCl at 0–5°C) followed by coupling in alkaline media. Optimization involves controlling pH (8–10), temperature (0–10°C), and stoichiometric ratios to minimize side products like bis-azo derivatives . Characterization via HPLC and UV-Vis spectroscopy ensures purity (>95%) and confirms the azo bond formation (λmax ~450 nm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and amine groups (δ 4.5–5.5 ppm). Discrepancies in peak splitting may arise from tautomerism or hydrogen bonding .
  • FTIR : Azo (-N=N-) stretches appear at 1450–1600 cm⁻¹, while -NH₂ vibrations occur at 3300–3500 cm⁻¹. Overlapping bands with nitro or carbonyl groups require deconvolution .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (expected m/z: ~285.3) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology : Due to its aromatic amine and azo groups, the compound is a potential mutagen. Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; store in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation. Spills require neutralization with 10% acetic acid before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL refines bond lengths/angles and identifies non-covalent interactions (e.g., π-π stacking in azo-aromatic systems). For example, torsion angles between the azo group and benzene rings reveal planarity (ideal: 0°), critical for electronic properties. Challenges include crystal twinning; solutions involve data collection at 200 K and using Olex2 for structure validation .

Q. What strategies address contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodology :

  • DFT Calculations : Compare experimental NMR shifts with Gaussian/B3LYP-optimized structures. Discrepancies >0.5 ppm suggest solvent effects (DMSO vs. CDCl₃) or dynamic processes (tautomerism) .
  • Multi-Technique Cross-Validation : Use UV-Vis (solvatochromism), cyclic voltammetry (redox peaks for -NH₂/-N=N-), and XRD to resolve ambiguities .

Q. How does pH influence the compound’s stability and reactivity in aqueous solutions?

  • Methodology : Conduct kinetic studies via UV-Vis monitoring at varying pH (2–12). Acidic conditions (pH < 4) protonate amine groups, reducing electron density on the azo bond and increasing hydrolysis rates. Alkaline conditions (pH > 10) stabilize the azo group but may oxidize -NH₂ to nitro derivatives. Buffer systems (phosphate/borate) maintain ionic strength .

Q. What mechanistic insights explain the compound’s photoisomerization behavior?

  • Methodology : Use laser flash photolysis (355 nm) to track trans→cis isomerization kinetics. Quantum yield calculations (Φ) and TD-DFT simulations identify excited-state pathways. Steric hindrance from substituents on the benzenediamine ring slows isomerization, while electron-donating groups (-NH₂) enhance π→π* transitions .

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